![molecular formula C16H16N4O B2501593 2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile CAS No. 338773-94-7](/img/structure/B2501593.png)
2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile” is an organic compound that has been used in the design and engineering of new organic white LED hybrid devices . It was selected for its optical features and mixed with other organic dyes to obtain white light .
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Research has examined the structural properties of derivatives similar to the specified compound. For instance, Karlsen et al. (2002) investigated the structural properties and barriers to rotation around specific bonds in compounds analogous to 2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile, employing dynamic 1H NMR spectroscopy, X-ray crystallography, and quantum chemical calculations. This study contributes to understanding the molecular dynamics and steric effects in such compounds, which are crucial for designing materials with desired physical and chemical properties (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Luminescent Properties
F. Jin et al. (2013) synthesized coordination polymers using ligands structurally related to this compound and studied their luminescent properties. Such research is essential for developing new materials for optoelectronic applications, highlighting the potential of these compounds in creating advanced luminescent materials (Jin, Wang, Zhang, Yang, Zhang, Wu, Tian, & Zhou, 2013).
Nonlinear Optical Materials
Wu et al. (2017) explored the potential of pyrene derivatives, which share functional similarities with the compound of interest, as broadband nonlinear optical materials. Their findings indicate the compounds' capability for lossless broadband nonlinear refraction, suggesting applications in optical switches and modulators. This research underscores the significance of structural modifications in enhancing the optical nonlinearity of such molecules (Wu, Xiao, Sun, Jia, Yang, Shi, Wang, Zhang, & Song, 2017).
Nonlinear Optical Properties Evaluation
Bhagwat and Sekar (2019) evaluated the nonlinear optical properties of analogs structurally related to this compound using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). Their research into photophysical and structural aspects, including polarizability and hyperpolarizability, provides insights into designing materials with enhanced optical properties (Bhagwat & Sekar, 2019).
Synthesis and Application in Material Science
Research into the synthesis of derivatives and their application in material science is vital for expanding the utility of compounds like this compound. For instance, Roman (2013) generated a structurally diverse library from a ketonic Mannich base derived from a similar compound, showcasing the versatility of these compounds in synthesizing a wide range of materials with potential applications in various fields (Roman, 2013).
Zukünftige Richtungen
The compound “2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile” has been used in the design and engineering of new organic white LED hybrid devices . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) and other light-emitting applications .
Eigenschaften
IUPAC Name |
2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(21)14-6-4-5-7-15(14)19-9-8-16(20(2)3)13(10-17)11-18/h4-9,19H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNYPOFYLODGKA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=C(C#N)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1N/C=C/C(=C(C#N)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

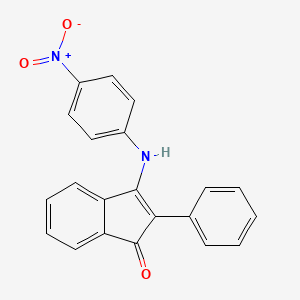
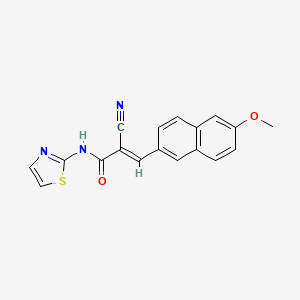
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
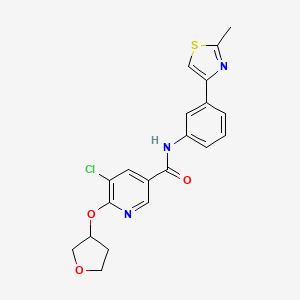
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)
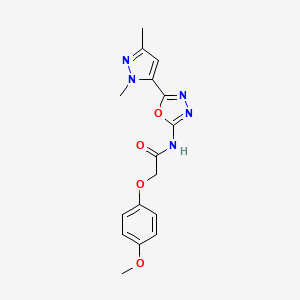
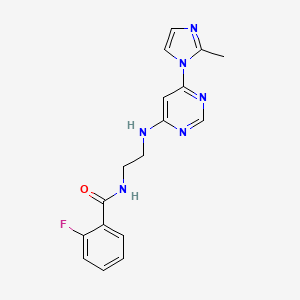

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)